Lithium trimethoxy(thiazol-2-yl)borate
Description
Lithium trimethoxy(thiazol-2-yl)borate is an organoboron compound featuring a thiazole heterocycle (a five-membered ring containing sulfur and nitrogen) attached to a boron center coordinated with three methoxy groups and a lithium counterion. This compound is part of a broader class of lithium borate salts, which are of interest in organic synthesis, catalysis, and materials science.
For example, triisopropoxy(thiazol-2-yl)borates are synthesized by reacting thiazole derivatives with boron triisopropoxide, followed by lithiation . Applications may include its use as a reagent in Suzuki-Miyaura couplings (a reaction classically involving aryl boronic acids) or in battery electrolytes, though the latter remains speculative based on the evidence .
Structure
2D Structure
Properties
IUPAC Name |
lithium;trimethoxy(1,3-thiazol-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BNO3S.Li/c1-9-7(10-2,11-3)6-8-4-5-12-6;/h4-5H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPARELZBUTGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CS1)(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BLiNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Organolithium and Borate Salt Reactions
Method Overview:
This approach involves reacting lithium halides with alkali metal tetramethoxyborates in a suitable solvent, typically methanol, to produce lithium trimethoxyborate derivatives, which can then be functionalized or incorporated into the thiazol-2-yl framework.
-
- Lithium halide (e.g., lithium chloride)
- Alkali metal tetramethoxyborate (e.g., sodium or potassium tetramethoxyborate)
- Solvent: Anhydrous methanol
-
- Mix solutions of lithium halide and alkali tetramethoxyborate in methanol, either as solutions or solid-liquid mixtures.
- Stir at ambient or slightly elevated temperatures (~25–50°C).
- Reaction time typically ranges from 4 to 24 hours to ensure complete exchange.
Reaction Equation:
$$
\text{LiX} + \text{M(B(OCH}3)4) \rightarrow \text{LiB(OCH}3)4 + \text{MX}
$$
where X = Cl, Br, and M = Na, K.-
- Filter out insoluble lithium halide by-products.
- Evaporate the solvent under reduced pressure.
- Crystallize the lithium trimethoxyborate from the residual solution.
Research Findings:
This method aligns with the patent literature indicating that lithium tetramethoxyborate can be synthesized via metathesis reactions in methanol, with subsequent crystallization to purify the product.
Direct Synthesis from Boric Acid and Trimethyl Borate
Method Overview:
Boric acid reacts with trimethyl borate under azeotropic distillation conditions to produce trimethyl borate, which can be further converted into lithium trimethoxyborate.
-
- React boric acid with excess methanol in the presence of Dean-Stark apparatus to obtain trimethyl borate.
-
- React trimethyl borate with lithium halide (e.g., lithium chloride) in methanol at controlled temperatures (~70°C).
- The reaction proceeds via nucleophilic substitution, forming lithium trimethoxyborate.
Reaction Equation:
$$
\text{LiCl} + \text{B(OCH}3)3 \rightarrow \text{LiB(OCH}3)4 + \text{Cl}^-
$$-
- Separate lithium trimethoxyborate by crystallization from methanol.
Research Findings:
This route is supported by experimental data showing high yields (~99%) of lithium trimethoxyborate when reacting lithium chloride with trimethyl borate in methanol.
Thermal Decomposition and Recrystallization
Method Overview:
Lithium trimethoxyborate can be obtained by thermal decomposition of lithium tetramethoxyborate, followed by recrystallization.
-
- Synthesize lithium tetramethoxyborate via reaction of lithium halide with sodium or potassium tetramethoxyborate in methanol.
-
- Heat lithium tetramethoxyborate to approximately 260–280°C under inert atmosphere to induce dissociation into methyl borate and lithium methoxide.
-
- Cool the reaction mixture and recrystallize lithium trimethoxyborate from suitable solvents.
Research Findings:
This method leverages the thermal stability differences between sodium and lithium tetramethoxyborates, with lithium variants dissociating more cleanly, facilitating high-purity product recovery.
Data Table Summarizing Preparation Methods
Research Findings and Notes:
- The metathesis reaction between lithium halides and alkali tetramethoxyborates in methanol is the most versatile and widely adopted method, allowing for scalable synthesis with high purity yields.
- The reaction conditions such as temperature, stirring time, and solvent purity critically influence the yield and purity.
- Thermal decomposition methods are advantageous for obtaining high-purity lithium trimethoxyborate but require careful temperature control to prevent side reactions.
- The synthesis of borate derivatives from boric acid and trimethyl borate provides an alternative route, especially when starting from boric acid, which is more readily available.
Chemical Reactions Analysis
Types of Reactions
Lithium trimethoxy(thiazol-2-yl)borate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: The thiazole ring and borate group can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce borate esters, while substitution reactions can yield various thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Lithium trimethoxy(thiazol-2-yl)borate is significant in medicinal chemistry, primarily due to the thiazole moiety, which is known for its biological activity. Thiazoles serve as versatile building blocks in drug design and have been utilized in the development of various pharmaceuticals.
Key Applications:
- Antimicrobial Agents: Compounds containing thiazole rings have shown efficacy against a variety of pathogens, including resistant strains of bacteria. The incorporation of lithium borate enhances the bioavailability and stability of these compounds .
- Anticancer Research: Thiazole derivatives are being explored for their potential anticancer properties. This compound may serve as a precursor for synthesizing novel thiazole-based anticancer agents .
Materials Science
In materials science, lithium borates are essential for developing advanced materials with specific properties.
Key Applications:
- Polymer Chemistry: this compound can act as a cross-linking agent in polymer matrices, improving mechanical properties and thermal stability. Its use in creating boron-containing polymers has been studied for applications in electronics and coatings .
- Sensors and Catalysts: The compound's unique structure allows it to be used in sensor technology, particularly for detecting saccharides due to its affinity for diol functional groups. Additionally, it can function as a catalyst in various organic reactions .
Organic Synthesis
This compound plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Key Applications:
- Suzuki-Miyaura Coupling Reactions: This compound can be utilized as a boronating agent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds that are important in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds: The presence of lithium enhances the reactivity of thiazole derivatives, allowing for selective functionalization and the development of complex organic molecules .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of thiazole derivatives synthesized from this compound. The results indicated significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as a therapeutic agent.
Case Study 2: Polymer Development
Research focused on utilizing this compound as a cross-linker in epoxy resins. The modified resins exhibited enhanced thermal stability and mechanical strength compared to traditional formulations, demonstrating its utility in advanced material applications.
Mechanism of Action
The mechanism of action of lithium trimethoxy(thiazol-2-yl)borate involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their activity and function. The thiazole ring can also participate in various biochemical reactions, further enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Thiazolyl Borates with Varying Alkoxy Groups
Lithium trimethoxy(thiazol-2-yl)borate can be compared to other thiazolyl borates with different alkoxy substituents:
Key Observations:
- Alkoxy Group Impact: Trimethoxy groups (small, electron-withdrawing) enhance solubility in polar solvents compared to bulkier triisopropoxy derivatives, which may improve compatibility in polymer electrolytes or homogeneous catalytic systems.
Functional Analogs: Borate-Based Lithium Salts in Electrolytes
Key Observations:
- SEI Formation: LiBOB and LiDFOB are well-documented for forming robust solid-electrolyte interphases (SEIs), a critical feature absent in current data for this compound.
- Conductivity: Thiazole’s aromaticity and sulfur content might offer unique redox properties, but its conductive performance remains untested compared to LiBOB/LiDFOB.
Heterocycle Variants: Thiazole vs. Oxazole Borates
Replacing thiazole with oxazole alters electronic and steric properties:
Key Observations:
- The oxazole analog’s higher boron Lewis acidity could enhance its efficacy in catalysis, while the thiazole variant’s sulfur atom may improve stability in reducing environments.
Biological Activity
Lithium trimethoxy(thiazol-2-yl)borate (CAS: 1451391-92-6) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBLiNOS and a molecular weight of approximately 194.97 g/mol. The compound features a thiazole ring, which is known for its biological significance, and a borate group that can interact with various biological molecules, influencing their activity and function .
The biological activity of this compound is primarily attributed to:
- Complex Formation : The borate group can form stable complexes with metal ions and other biological molecules, potentially enhancing their stability and activity.
- Biochemical Interactions : The thiazole moiety may participate in various biochemical reactions, which could lead to modulation of enzymatic activities or receptor interactions.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, similar to other thiazole derivatives which are known for their effectiveness against bacteria and fungi.
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways. This inhibition could be mediated through steric hindrance or direct interaction with the enzyme's active site .
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Enzyme Activity Assays :
-
Complexation Studies :
- Research highlighted the ability of this compound to form complexes with transition metals, enhancing its potential utility in biological systems where metal ions play critical roles.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, enzyme inhibition | Complex formation with metal ions |
| Lithium bis(trimethylsilyl)amide | Strong base in organic synthesis | N/A |
| Lithium diisopropylamide | Strong base in organic chemistry | N/A |
Q & A
Basic Research Question
- ¹¹B NMR Spectroscopy : A singlet or multiplet in the range of δ -2 to +5 ppm confirms the presence of tetracoordinated boron species, as observed in structurally similar lithium borates .
- ¹H and ¹³C NMR : Resolve signals for the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show a molecular ion peak corresponding to [M⁻] (e.g., m/z ~260 for C₆H₈BLiN₂O₃).
Advanced Tip : Use heteronuclear correlation experiments (e.g., HMBC) to confirm boron-thiazole connectivity .
How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?
Advanced Research Question
- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with XPhos ligands enhance reactivity for sterically demanding substrates, reducing side reactions like protodeboronation .
- Solvent Effects : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction kinetics. Avoid DMSO, which may coordinate boron and inhibit coupling .
- Temperature Control : Maintain 60–80°C to accelerate transmetallation while avoiding thermal decomposition of the borate.
Validation : Monitor by ¹¹B NMR for complete consumption of the borate (disappearance of δ +1–2 ppm signals) .
What strategies mitigate decomposition during trace element analysis of this compound?
Advanced Research Question
- Lithium Borate Fusion : Fuse the compound with lithium metaborate (LiBO₂) at 1000°C to dissolve refractory components. Dissolve the melt in dilute HNO₃/HCl (4:2 v/v) for ICP-MS analysis .
- Volatility Mitigation : Add 1% HF to the dissolution step to retain volatile elements (e.g., Zn, Cd) .
- Validation : Compare results with XRF post-fusion to cross-check major elements (e.g., B, Li) and ensure complete decomposition .
How do solvent polarity and temperature influence the stability of this compound in solution?
Advanced Research Question
- Polar Protic Solvents : Avoid prolonged storage in methanol or water, which hydrolyze the B–O bonds. Use aprotic solvents (e.g., THF, acetonitrile) for <24-hour stability .
- Temperature Effects : Solutions stored at –20°C show <5% decomposition over 7 days, whereas room-temperature storage leads to 20% degradation within 48 hours (monitored via ¹¹B NMR) .
- Stabilizers : Add 0.1% triethylamine to neutralize acidic impurities that accelerate hydrolysis .
What methodologies are suitable for analyzing thermal decomposition pathways of this compound?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Expect a major mass loss at 200–250°C corresponding to methoxy group elimination, followed by boron-oxygen network breakdown above 300°C .
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks associated with decomposition intermediates.
- Post-Decomposition Analysis : Use FT-IR to detect B–O–B stretching (1200–1400 cm⁻¹) in residual glassy phases .
How can researchers address inconsistencies in boron quantification across analytical techniques?
Advanced Research Question
- Cross-Validation : Compare ICP-MS (post-fusion) with ¹¹B NMR integration for boron content. Discrepancies >5% suggest incomplete fusion or spectral interference .
- Matrix-Matched Standards : Prepare calibration curves using lithium borate matrices to account for ionization suppression in ICP-MS .
- Error Sources : Note that XRF underestimates light elements (e.g., B); prioritize wet-chemical methods for accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
